

Comparison of Aryl Fluorosulfate Protein Adducts

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Compound Focus: Phenyl fluorosulfate

CAS No.: 330-00-7

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Target Protein	Targeted Residue	Covalent Adduct Structure	PDB ID / Reference	Key Findings
Pks13 (M. tuberculosis) [1]	Catalytic Serine	β -lactam	Not specified in provided text	First-in-class mechanism; irreversible inhibition via serine attack forming a stable, rare β -lactam structure [1].
hMcl-1 [2]	His 224	Imidazole Sulfamate	Not specified in provided text	"Electrophile-first" fragment screening identified hits; confirmed by MS and reduced ΔT_m in H224A mutant [2].
MK2 [3]	Catalytic Lysine	Lysine Sulfamate	Not specified in provided text	Designed for tyrosine; serendipitously targeted catalytic lysine, demonstrating potential for unanticipated interactions [3].

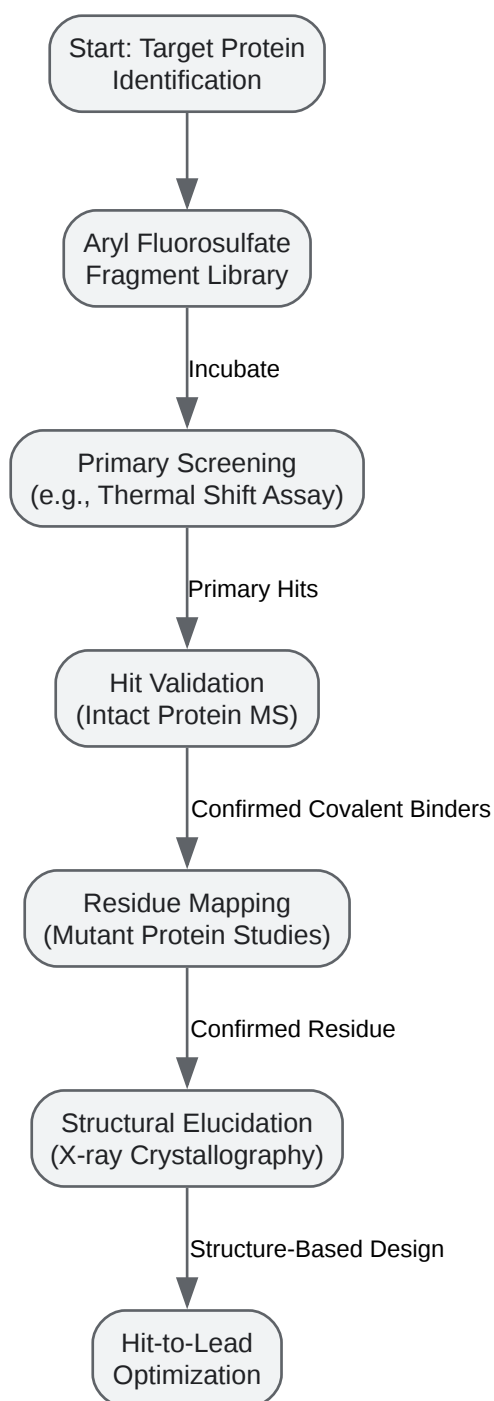
Experimental Protocols for Key Data

The crystallographic and binding data in the table were generated through well-established structural biology and biophysical techniques.

- **X-ray Crystallography (for Pks13):** The unique mechanism of CMX410 was determined by solving the crystal structure of the compound bound to the acyltransferase domain of Pks13. The coordinates and structure factor files are available from the RCSB Protein Data Bank (PDB) [1].
- **Covalent Fragment Screening (for hMcl-1):** This involved a multi-step process [2]:
 - **Library Screening:** A library of 320 aryl-fluorosulfate fragments was screened against the target protein using a **thermal shift assay (ΔT_m)**.
 - **Hit Validation:** Primary hits from the screen were validated using **intact protein mass spectrometry** to confirm the formation of a 1:1 covalent protein-ligand complex.
 - **Residue Mapping:** The specific targeted residue (His 224) was identified by repeating the ΔT_m and MS experiments with single-point mutant proteins (e.g., H224A, H252A, K234A). A significant reduction in the ΔT_m value and complex formation only in the His224Ala mutant confirmed the binding site.

Workflow for Covalent Inhibitor Discovery

The diagram below outlines the general strategy for discovering and validating covalent inhibitors using aryl fluorosulfates, integrating the protocols described above.



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References

1. SuFEx-based antitubercular compound irreversibly inhibits... | Nature [nature.com]
2. A fragment-based electrophile-first approach to target histidine with... [pmc.ncbi.nlm.nih.gov]
3. shifting from covalent targeting of a tyrosine in JAK3 to a lysine ... [pubs.rsc.org]

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